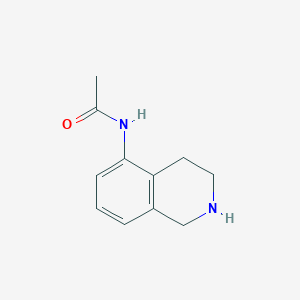

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide

描述

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide is a heterocyclic organic compound featuring a tetrahydroisoquinoline scaffold substituted with an acetamide group at the 5-position. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.25 g/mol. The structure includes a partially saturated isoquinoline ring system, which confers both aromatic and aliphatic characteristics. Key identifiers include:

This compound is of interest in medicinal chemistry due to the pharmacological relevance of tetrahydroisoquinoline derivatives, which are known for their interactions with central nervous system targets, including opioid and dopamine receptors .

属性

IUPAC Name |

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-11-4-2-3-9-7-12-6-5-10(9)11/h2-4,12H,5-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMZGRFWKJDIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41629-36-1 | |

| Record name | N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Medicinal Chemistry

Pharmacological Potential

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide has been investigated for its potential as a therapeutic agent in treating various conditions. Its structure allows it to interact with biological targets effectively:

- Orexin Receptor Antagonism : The compound has demonstrated potential as an orexin receptor antagonist, which is relevant for treating sleep disorders and stress-related conditions. Orexins are neuropeptides involved in regulating arousal and wakefulness; thus, antagonizing these receptors may promote sleep and reduce alertness .

- Cancer Research : It has been identified as a cyclin-dependent kinase 2 (CDK2) inhibitor, which plays a crucial role in cell cycle regulation. This inhibition can lead to therapeutic effects against various cancers by preventing uncontrolled cell proliferation.

Organic Synthesis

Synthetic Intermediate

In synthetic organic chemistry, this compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique tetrahydroisoquinoline moiety allows for various chemical transformations that can yield derivatives with enhanced biological activity or different pharmacological profiles .

Material Science

Novel Material Development

The unique structural characteristics of this compound make it a candidate for developing new materials with specific properties. Research into its applications in material science is ongoing, focusing on potential uses in electronics or photonic devices due to its unique electronic properties.

Table 1: Summary of Research Findings on this compound

作用机制

The mechanism by which N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide exerts its effects involves binding to specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.

相似化合物的比较

Key Observations :

- The 2-methyl analog has a higher molecular weight (+14.02 g/mol) and increased lipophilicity due to the methyl group.

Pharmacological Implications

Receptor Binding: The parent compound’s unsubstituted tetrahydroisoquinoline ring may allow for planar interactions with flat binding pockets (e.g., enzyme active sites). In contrast, the 2-methyl derivative’s steric hindrance could reduce affinity for such targets or enhance selectivity for bulkier receptors .

Metabolic Stability : The methyl group in the analog may slow oxidative metabolism (e.g., CYP450-mediated), extending half-life compared to the parent compound .

生物活性

N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula , characterized by a tetrahydroisoquinoline moiety fused to an acetamide group. The tetrahydroisoquinoline structure contributes to its unique pharmacological profile by influencing receptor interactions and solubility characteristics.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, its derivatives have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo. A notable study demonstrated that a related compound reduced the viability of the MDA-MB-231 triple-negative breast cancer cell line by 55% at a concentration of 10 µM after three days of treatment .

Table 1: Summary of Antitumor Activity Studies

| Compound | Cancer Type | Treatment Concentration | Viability Reduction |

|---|---|---|---|

| (±)-25 | Breast | 10 µM | 55% after 3 days |

| This compound | Various | TBD | TBD |

The mechanism of action primarily involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. By inhibiting CDK2 activity, the compound can induce cell cycle arrest and promote apoptosis in cancer cells. This action disrupts critical signaling pathways involved in tumor growth and survival.

Neuroprotective Effects

In addition to its antitumor properties, this compound exhibits neuroprotective effects. Research has indicated that certain tetrahydroisoquinoline derivatives can block dopamine D2 receptors, which may contribute to their efficacy in treating neurodegenerative disorders . This receptor modulation is particularly relevant for conditions such as Parkinson's disease and other dopamine-related pathologies.

Table 2: Neuroprotective Activities

| Compound | Target Receptor | Effect |

|---|---|---|

| This compound | D2 Receptor | Blocking activity |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Anticancer Studies : In vivo experiments demonstrated that administration of related compounds significantly reduced tumor growth in xenograft models without adverse effects on body weight or overall health of the subjects .

- Neuropharmacology : Research into the modulation of orexin receptors suggests potential applications for treating sleep disorders and other neurological conditions . Compounds derived from tetrahydroisoquinoline structures have shown promise as antagonists for these receptors.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds.

Table 3: Comparison with Similar Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| N-(1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide | Tetrahydroisoquinoline | Variation in nitrogen position affects receptor binding |

| N,N-Dimethyl-2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide | Tetrahydroisoquinoline | Enhanced CDK inhibition properties |

The positioning of substituents on the tetrahydroisoquinoline framework significantly influences the compound's biological activity and interaction profiles.

常见问题

Q. What are the key synthetic routes for N-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetamide?

The compound is typically synthesized via multi-step reactions involving:

- Amide bond formation : Reacting a tetrahydroisoquinoline derivative with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions .

- Functional group modifications : Substituents on the tetrahydroisoquinoline core (e.g., methoxy or halogen groups) can be introduced via alkylation or electrophilic substitution, requiring precise temperature control (60–80°C) and solvent selection (e.g., DMF or acetonitrile) .

- Purification : Recrystallization using pet-ether or ethanol yields high-purity products (>95%), verified by TLC and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituents on the tetrahydroisoquinoline ring (e.g., methoxy groups at δ 3.7–3.9 ppm) and confirms acetamide linkage (amide proton at δ 8.1–8.3 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 245.13 for C₁₃H₁₆N₂O) and detects fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroisoquinoline core, as demonstrated in structurally related compounds .

Q. What are the common biological targets associated with this compound?

- Neurological targets : NMDA receptor modulation (e.g., allosteric binding to GluN2B subunits) and acetylcholinesterase inhibition, assessed via electrophysiology and enzyme inhibition assays .

- Enzyme interactions : Carbonic anhydrase isoforms (e.g., CA-II/IX) are probed using fluorometric assays, with IC₅₀ values compared to reference inhibitors .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Discrepancies in reported IC₅₀ values (e.g., NMDA receptor vs. acetylcholinesterase activity) may arise from:

- Assay variability : Standardize protocols (e.g., uniform substrate concentrations in enzyme assays) .

- Structural analogs : Compare activity of derivatives (e.g., halogenated vs. methoxy-substituted analogs) to identify structure-activity relationships (SAR) .

- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity and exclude false positives from fluorescence-based assays .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., N-alkylation vs. O-alkylation) .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve enantioselectivity (>90% ee) .

- Flow chemistry : Continuous flow systems enhance reproducibility for intermediates like tetrahydroisoquinoline precursors .

Q. How can computational methods aid in target identification?

- Molecular docking : Predict binding poses to NMDA receptors (PDB ID: 4TLM) using AutoDock Vina, focusing on hydrophobic interactions with the tetrahydroisoquinoline core .

- QSAR modeling : Correlate substituent electronegativity (e.g., Cl or F at position 5) with acetylcholinesterase inhibition using Hammett constants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。